Cas no 2227877-36-1 (methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate
- methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate
- 2227877-36-1
- EN300-1739262
-
- インチ: 1S/C9H14N2O3/c1-6(12)4-7-5-11(2)10-8(7)9(13)14-3/h5-6,12H,4H2,1-3H3/t6-/m1/s1
- InChIKey: JKFPNKHSHFNLRO-ZCFIWIBFSA-N
- ほほえんだ: O[C@H](C)CC1=CN(C)N=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 198.10044231g/mol
- どういたいしつりょう: 198.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 64.4Ų
methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739262-0.5g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 0.5g |
$2049.0 | 2023-09-20 | ||
Enamine | EN300-1739262-1.0g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 1g |
$2134.0 | 2023-06-03 | ||
Enamine | EN300-1739262-0.1g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 0.1g |
$1879.0 | 2023-09-20 | ||
Enamine | EN300-1739262-5g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 5g |
$6190.0 | 2023-09-20 | ||
Enamine | EN300-1739262-10g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 10g |
$9177.0 | 2023-09-20 | ||
Enamine | EN300-1739262-10.0g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 10g |
$9177.0 | 2023-06-03 | ||
Enamine | EN300-1739262-5.0g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 5g |
$6190.0 | 2023-06-03 | ||
Enamine | EN300-1739262-0.25g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 0.25g |
$1964.0 | 2023-09-20 | ||
Enamine | EN300-1739262-2.5g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 2.5g |
$4183.0 | 2023-09-20 | ||
Enamine | EN300-1739262-0.05g |
methyl 4-[(2R)-2-hydroxypropyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227877-36-1 | 0.05g |
$1793.0 | 2023-09-20 |
methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2227877-36-1): A Comprehensive Overview
Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2227877-36-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, holds promise for various applications, particularly in the synthesis of novel therapeutic agents and biochemical studies. The intricate molecular architecture of this compound, featuring a pyrazole core substituted with hydroxypropyl and methyl groups, makes it a subject of intense interest among researchers.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its biological activity and versatility in drug design. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. In particular, the presence of the hydroxypropyl group at the 4-position and the methyl group at the 1-position of the pyrazole ring in Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate introduces specific functional characteristics that enhance its reactivity and binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to improve drug efficacy and reduce side effects. The synthesis of Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate exemplifies this trend, as it represents a carefully designed molecule aimed at maximizing pharmacological activity while minimizing potential toxicity. The stereochemistry of the hydroxypropyl group, specifically the (2R) configuration, is a critical feature that influences the compound's biological behavior and interactions with enzymes and receptors.
In vitro studies have demonstrated that Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate exhibits promising bioactivity against several disease-related targets. For instance, research indicates that this compound may interfere with key enzymatic pathways involved in cancer progression, making it a potential candidate for further development as an anticancer agent. Additionally, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for designing new drugs with enhanced therapeutic profiles.
The compound's solubility and stability are also important factors to consider in its potential applications. Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit good solubility in common organic solvents, which facilitates its use in various chemical reactions and formulations. Furthermore, its stability under different conditions makes it suitable for long-term storage and transportation, ensuring consistent quality for research and industrial purposes.
The role of computational chemistry in the study of Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate cannot be overstated. Advanced computational methods have enabled researchers to predict the compound's behavior with high accuracy, aiding in the design of experiments and optimization of synthetic routes. These techniques have also been instrumental in understanding the molecular interactions between Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate and biological targets, providing valuable insights into its potential therapeutic effects.
Future research directions for Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate include exploring its mechanisms of action in greater detail and evaluating its efficacy in preclinical models. By conducting rigorous studies, researchers aim to validate its potential as a lead compound for drug development or as an intermediate in synthesizing more complex molecules. The growing body of evidence supporting the bioactivity of this compound underscores its significance as a valuable asset in pharmaceutical research.
The synthesis and characterization of Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate also highlight the importance of collaboration between academic institutions and industry partners. Such partnerships foster innovation by combining expertise from different fields and resources from various organizations. This collaborative approach has been instrumental in advancing our understanding of this compound and paving the way for its future applications.
In conclusion, Methyl 4-(2R)-2-hydroxypropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2227877-36-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising bioactivity observed in preclinical studies, make it a compelling candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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